molecular formula C10H10N2O4 B14361609 Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate CAS No. 91530-35-7

Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate

Cat. No.: B14361609
CAS No.: 91530-35-7
M. Wt: 222.20 g/mol
InChI Key: CFIDCJISHYCJPP-UHFFFAOYSA-N
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Description

Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate is a chemical compound with a complex structure that includes an aniline group, a hydroxyimino group, and an oxopropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate typically involves the reaction of aniline derivatives with oxime esters under controlled conditions. One common method involves the condensation of aniline with an oxime ester in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and cost-effectiveness, often involving the use of advanced catalysts and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, oxo compounds, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aniline group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-anilino-2-(hydroxyimino)-3-oxopropanoate is unique due to its combination of aniline, hydroxyimino, and oxopropanoate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91530-35-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 3-anilino-2-hydroxyimino-3-oxopropanoate

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)8(12-15)9(13)11-7-5-3-2-4-6-7/h2-6,15H,1H3,(H,11,13)

InChI Key

CFIDCJISHYCJPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NO)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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